Cas no 20237-53-0 ((4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-dimethyl-7-[(2R)-6-methylheptan-2-yl]-1-phenyl-1,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-2H-indeno[5,4-f]quinolin-2-one)

(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-dimethyl-7-[(2R)-6-methylheptan-2-yl]-1-phenyl-1,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-2H-indeno[5,4-f]quinolin-2-one structure
20237-53-0 structure
Productnaam:(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-dimethyl-7-[(2R)-6-methylheptan-2-yl]-1-phenyl-1,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-2H-indeno[5,4-f]quinolin-2-one
CAS-nummer:20237-53-0
MF:C32H47NO
MW:461.721689462662
CID:909361
PubChem ID:235499

(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-dimethyl-7-[(2R)-6-methylheptan-2-yl]-1-phenyl-1,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-2H-indeno[5,4-f]quinolin-2-one Chemische en fysische eigenschappen

Naam en identificatie

    • (4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-dimethyl-7-[(2R)-6-methylheptan-2-yl]-1-phenyl-1,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-2H-indeno[5,4-f]quinolin-2-one
    • (1R,3aS,3bS,9aR,9bS,11aR)-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-6-phenyl-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-7-one
    • NSC-36924
    • NSC36924
    • (4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-dimethyl-7-[(2R)-6-methylheptan-2-yl]-1-phenyl-1H,2H,3H,4H,4aH,4bH,5H,6H,6aH,7H,8H,9H,9aH,9bH,10H-indeno[5,4-f]quinolin-2-one
    • 20237-53-0
    • A816644
    • (4AR,4bS,6aR,7R,9aS,9bS)-4a,6a-dimethyl-7-((R)-6-methylheptan-2-yl)-1-phenyl-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydro-1H-indeno[5,4-f]quinolin-2(3H)-one
    • Inchi: InChI=1S/C32H47NO/c1-22(2)10-9-11-23(3)26-15-16-27-25-14-17-29-32(5,28(25)18-20-31(26,27)4)21-19-30(34)33(29)24-12-7-6-8-13-24/h6-8,12-13,17,22-23,25-28H,9-11,14-16,18-21H2,1-5H3/t23-,25+,26-,27+,28+,31-,32-/m1/s1
    • InChI-sleutel: BXTWQZJDEZPOJO-UYMDXOAZSA-N
    • LACHT: CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)N4C5=CC=CC=C5)C)C

Berekende eigenschappen

  • Exacte massa: 461.36601
  • Monoisotopische massa: 461.365765123g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 34
  • Aantal draaibare bindingen: 6
  • Complexiteit: 778
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 7
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 20.3Ų
  • XLogP3: 9.6

Experimentele eigenschappen

  • PSA: 20.31

Artikelen aanbevelen

Aanbevolen leveranciers
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.